molecular formula C15H17NO3S B352349 4-[(6-methylnaphthalen-2-yl)sulfonyl]morpholine CAS No. 392238-27-6

4-[(6-methylnaphthalen-2-yl)sulfonyl]morpholine

Cat. No.: B352349
CAS No.: 392238-27-6
M. Wt: 291.4g/mol
InChI Key: UIGRRJCFAASVGQ-UHFFFAOYSA-N
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Description

4-[(6-methylnaphthalen-2-yl)sulfonyl]morpholine is an organic compound with a complex structure that includes a naphthalene ring substituted with a methyl group and a sulfonyl group attached to a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6-methylnaphthalen-2-yl)sulfonyl]morpholine typically involves the sulfonylation of morpholine with 6-methylnaphthalene-2-sulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfonylmorpholine derivative.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale sulfonylation reactions using automated reactors to ensure consistency and efficiency. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(6-methylnaphthalen-2-yl)sulfonyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

4-[(6-methylnaphthalen-2-yl)sulfonyl]morpholine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antibacterial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(6-methylnaphthalen-2-yl)sulfonyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(6-Methylnaphthalen-2-yl)-4-oxobut-2-enoic acid: Shares the naphthalene core but differs in functional groups.

    6-Methoxynaphthalen-2-yl derivatives: Similar naphthalene structure with different substituents.

Uniqueness

4-[(6-methylnaphthalen-2-yl)sulfonyl]morpholine is unique due to its combination of a sulfonyl group and a morpholine ring, which imparts distinct chemical properties and reactivity compared to other naphthalene derivatives. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-(6-methylnaphthalen-2-yl)sulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-12-2-3-14-11-15(5-4-13(14)10-12)20(17,18)16-6-8-19-9-7-16/h2-5,10-11H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIGRRJCFAASVGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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